molecular formula C9H11ClF3NO3S B2380012 1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone CAS No. 2411178-38-4

1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone

Cat. No.: B2380012
CAS No.: 2411178-38-4
M. Wt: 305.7
InChI Key: JZRJFAQHOMDDSP-XPUUQOCRSA-N
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Description

1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thieno[2,3-c]pyrrole ring, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyrrole Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic conditions to form the thieno[2,3-c]pyrrole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Chloroethanone Moiety: The final step involves the chlorination of an ethanone precursor using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3R,3aR,6aR)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride
  • 5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole

Uniqueness

1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and metabolic stability.

Properties

IUPAC Name

1-[(3aR,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF3NO3S/c10-3-7(15)14-4-6-8(5-14,9(11,12)13)1-2-18(6,16)17/h6H,1-5H2/t6-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRJFAQHOMDDSP-XPUUQOCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1(CN(C2)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)[C@@H]2[C@]1(CN(C2)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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